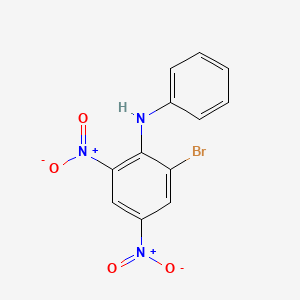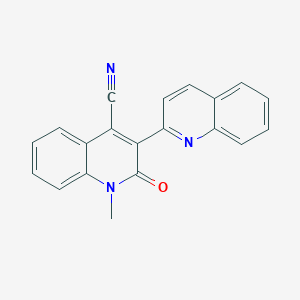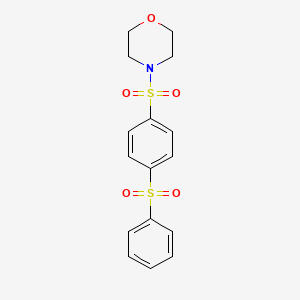![molecular formula C17H11FN4O2 B14947562 6-Amino-3-(4-fluorophenyl)-4-(furan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14947562.png)
6-Amino-3-(4-fluorophenyl)-4-(furan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-AMINO-3-(4-FLUOROPHENYL)-4-(3-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that features a combination of fluorophenyl, furyl, and dihydropyranopyrazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-(4-FLUOROPHENYL)-4-(3-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds.
Construction of the dihydropyrano ring: This step might involve cyclization reactions using appropriate aldehydes and active methylene compounds.
Introduction of the fluorophenyl and furyl groups: These groups can be introduced through substitution reactions using suitable halogenated precursors.
Addition of the cyanide group: This can be done using cyanation reactions, often involving reagents like potassium cyanide (KCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or furyl groups.
Reduction: Reduction reactions might target the nitro or carbonyl functionalities if present.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学的研究の応用
6-AMINO-3-(4-FLUOROPHENYL)-4-(3-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study biological pathways or as a ligand in receptor binding studies.
Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules or materials.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds with such structures might interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of the fluorophenyl and furyl groups could enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 6-AMINO-3-(4-CHLOROPHENYL)-4-(3-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- 6-AMINO-3-(4-METHOXYPHENYL)-4-(3-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Uniqueness
The unique combination of the fluorophenyl and furyl groups in 6-AMINO-3-(4-FLUOROPHENYL)-4-(3-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE may confer distinct biological properties, such as enhanced lipophilicity or specific binding interactions, compared to its analogs.
特性
分子式 |
C17H11FN4O2 |
|---|---|
分子量 |
322.29 g/mol |
IUPAC名 |
6-amino-3-(4-fluorophenyl)-4-(furan-3-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H11FN4O2/c18-11-3-1-9(2-4-11)15-14-13(10-5-6-23-8-10)12(7-19)16(20)24-17(14)22-21-15/h1-6,8,13H,20H2,(H,21,22) |
InChIキー |
ATIGGBDPENIFQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C(C(=C(OC3=NN2)N)C#N)C4=COC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]phenyl naphthalene-1-carboxylate](/img/structure/B14947515.png)
![Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B14947520.png)
![ethyl 4-{[(2Z)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14947521.png)
![4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile](/img/structure/B14947524.png)

![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-hydroxybutanehydrazide](/img/structure/B14947531.png)
![2-{3-[2-(4-Fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B14947542.png)
![3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B14947551.png)


